molecular formula C12H11ClN2O B2949636 3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine CAS No. 2201256-95-1

3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine

Cat. No.: B2949636
CAS No.: 2201256-95-1
M. Wt: 234.68
InChI Key: IYSTVHNYOHVUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an ethoxy group linked to another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine typically involves the reaction of 3-chloropyridine with 4-pyridyl ethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy linkage. Common bases used in this reaction include potassium carbonate or sodium hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or deethoxylated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Dechlorinated or deethoxylated pyridine derivatives.

    Substitution: Amino or thio-substituted pyridine compounds.

Scientific Research Applications

3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and ethoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-[1-(pyridin-3-yl)ethoxy]pyridine: Similar structure but with the pyridine ring attached at a different position.

    2-Chloro-3-[1-(pyridin-4-yl)ethoxy]pyridine: Similar structure but with the chloro and ethoxy groups at different positions.

    3-Bromo-2-[1-(pyridin-4-yl)ethoxy]pyridine: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and ethoxy groups on the pyridine ring system provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

3-chloro-2-(1-pyridin-4-ylethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-9(10-4-7-14-8-5-10)16-12-11(13)3-2-6-15-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSTVHNYOHVUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.